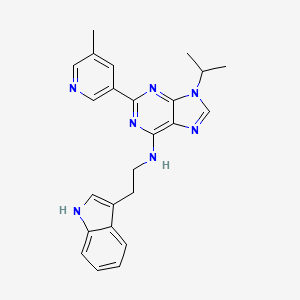
n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
GNF351は、光親和性AHRリガンドとの競合的結合を含む様々な化学反応を起こします . これは、阻害濃度(IC50)が62 nMのAHRの完全なアンタゴニストです . この化合物は、マウスまたはヒトケラチノサイトに最小限の毒性しか示しません . これらの反応で使用される一般的な試薬および条件には、溶媒としてのDMSOと、化合物のAHRに対する親和性を決定するための特異的結合アッセイが含まれます . これらの反応から生成される主な生成物は、一般的にAHR依存的転写活性の阻害された形態です .
科学研究への応用
GNF351は、化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。 癌研究では、GNF351は、AHRを阻害することで、頭頸部扁平上皮癌細胞の移動と浸潤を減少させることが示されています . この化合物は、ベンゾ[a]ピレンによる化学療法排出タンパク質ABCG2の誘導も阻止し、治療薬としての可能性を示しています . さらに、GNF351は、分子動力学シミュレーションで使用されて、AHRリガンド結合ポケットのメカニズムを研究しています . ジオキシン応答配列(DRE)依存的および非依存的なAHR活性の両方を阻害する能力により、AHR媒介細胞プロセスを研究するための貴重なツールとなっています .
科学的研究の応用
Structural Characteristics
The structure of N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine features:
- An indole moiety, which is known for its role in various biological functions.
- A pyridine ring that enhances the compound's interaction with biological targets.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The integration of indole and pyridine structures is particularly significant due to their roles in modulating enzyme activity and cellular signaling pathways.
Case Study: Inhibition of Nicotinamide N-Methyltransferase
A study highlighted the development of bisubstrate inhibitors targeting nicotinamide N-methyltransferase, showcasing the potential of similar compounds to influence metabolic pathways. These inhibitors were designed to mimic the nicotinamide moiety, suggesting that this compound could be explored as a lead compound in this context .
Anticancer Activity
The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. The presence of the indole ring is associated with apoptosis induction in various cancer cell lines. Research into similar compounds has shown promising results in targeting specific cancer pathways, indicating a potential area for further investigation.
Neuroprotective Effects
Preliminary studies suggest that derivatives of indole can offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. Given the structural similarities, this compound may also exhibit such properties.
作用機序
類似化合物との比較
生物活性
N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine, with CAS No. 1227634-69-6, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N7, with a molecular weight of 411.50 g/mol. Its structural features include an indole moiety and a pyridine ring, which are known to contribute to biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1227634-69-6 |
| Molecular Formula | C24H25N7 |
| Molecular Weight | 411.50 g/mol |
| Purity | Not specified |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have shown preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblasts . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). One study reported a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA for similar compounds, indicating potent antibacterial activity .
Aryl Hydrocarbon Receptor (AHR) Modulation
The aryl hydrocarbon receptor (AHR) is a critical target in drug development due to its role in mediating the effects of various environmental toxins and drugs. Compounds that activate AHR can induce the expression of detoxifying enzymes. Research indicates that certain derivatives can activate the endogenous target gene CYP1A1, promoting nuclear translocation of AHR, which is essential for its function as a transcription factor .
Case Studies
- Indole Derivatives and Cancer Cell Lines : A study explored the effects of various indole derivatives on cancer cell proliferation. The results indicated that compounds similar to N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl showed enhanced cytotoxicity against A549 cells, suggesting potential for development as anticancer agents .
- AHR Agonist Activity : In another study focused on AHR modulation, specific compounds were tested for their ability to activate CYP1A1 in human hepatoma cells. The results showed significant activation correlating with increased nuclear localization of AHR, highlighting the compound's potential as an AHR agonist .
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIUYMKZDZUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?
A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














